molecular formula C12H9ClO2 B3331282 6-Chlorobiphenyl-2,2'-diol CAS No. 80396-77-6

6-Chlorobiphenyl-2,2'-diol

Cat. No. B3331282
CAS RN: 80396-77-6
M. Wt: 220.65 g/mol
InChI Key: CDTSTVJTYQAERP-UHFFFAOYSA-N
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Description

6-Chlorobiphenyl-2,2’-diol is a chemical compound . It is a type of polychlorinated biphenyl (PCB), a group of synthetic chlorinated organic compounds . PCBs have been used in several industrial applications due to their low reactivity, non-flammability, high electrical resistance, good insulating properties, and stability at high temperatures and pressures .

Scientific Research Applications

Co-oxidation Effects in Supercritical Water

A study explored the decomposition reactions of 4-chlorobiphenyl in supercritical water, highlighting the role of co-oxidants like methanol and benzene on the conversion rates and product formation of chlorobiphenyls. Methanol, in particular, was found to enhance reaction rates significantly compared to benzene, which suggests that solvent and co-oxidant choices are crucial in the degradation processes of chlorinated compounds (Anitescu, Munteanu, & Tavlarides, 2005).

Adsorption Studies on Metal Surfaces

The interaction between chlorophenol molecules (similar in structure to chlorobiphenyls) and metal surfaces was studied using density functional theory, providing insights into the mechanisms that might be involved in the catalyzed formation of more complex chlorinated compounds like dioxins on metal surfaces. Such studies are crucial for understanding the environmental impact and degradation pathways of chlorinated organic compounds (Altarawneh et al., 2008).

Sonolytic Degradation of Hazardous Compounds

Research on the sonolytic degradation of various chlorinated compounds, including chlorobiphenyls, in aqueous solutions provides evidence for effective degradation methods. This study, which found significant degradation rates under specific conditions, contributes to the broader understanding of potential remediation techniques for chlorinated pollutants in water (Okuno et al., 2000).

Biphenyl Dioxygenase Activity

A study on the biphenyl dioxygenase from Burkholderia xenovorans LB400 and its activity towards dichlorobiphenyls reveals the enzyme's potential in bioremediation strategies for chlorinated biphenyl pollutants. Understanding the enzymatic pathways and specificities is crucial for developing biological methods to degrade such compounds (Barriault et al., 2004).

properties

IUPAC Name

3-chloro-2-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTSTVJTYQAERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobiphenyl-2,2'-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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